N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

Organic semiconductors Thin-film morphology Crystallization resistance

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS 141752-82-1), commonly designated β-TNB, is a naphthyl-substituted benzidine derivative belonging to the aromatic diamine class of organic hole transport materials (HTMs). The compound features four naphthalen-2-yl groups attached to a biphenyl-4,4'-diamine core (C₅₂H₃₆N₂, MW 688.86 g/mol), forming an extended π-conjugated system that confers semiconducting behavior with an optical band gap of approximately 3 eV.

Molecular Formula C52H36N2
Molecular Weight 688.9 g/mol
CAS No. 141752-82-1
Cat. No. B3027860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine
CAS141752-82-1
Molecular FormulaC52H36N2
Molecular Weight688.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9
InChIInChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H
InChIKeyQKCGXXHCELUCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine (β-TNB): High-Stability Hole Transport Material for OLED and OPV Procurement


N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS 141752-82-1), commonly designated β-TNB, is a naphthyl-substituted benzidine derivative belonging to the aromatic diamine class of organic hole transport materials (HTMs) . The compound features four naphthalen-2-yl groups attached to a biphenyl-4,4'-diamine core (C₅₂H₃₆N₂, MW 688.86 g/mol), forming an extended π-conjugated system that confers semiconducting behavior with an optical band gap of approximately 3 eV [1]. β-TNB is employed as a hole transport layer (HTL) or electron blocking layer (EBL) material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), and is recognized as part of a premier series of naphthyl-substituted benzidine HTMs that includes NPB, α-NPD, and β-NPB [1].

Why β-TNB Cannot Be Interchanged with NPB, α-NPD, or β-NPB in Device Stacks: Structural and Performance Differentiation


Within the naphthyl-substituted benzidine series, seemingly minor structural variations—specifically the naphthyl attachment position (1-naphthyl vs. 2-naphthyl) and substitution pattern—produce substantial divergence in thin-film crystallization behavior, thermal stability, and optoelectronic properties [1]. β-TNB (2-naphthyl substitution) resists thermal crystallization entirely, whereas NPB forms crystalline platelets and α-TNB forms spherulites under identical annealing conditions [2]. Moreover, β-TNB exhibits a 60 °C higher thermogravimetric decomposition threshold than NPB (>410 °C vs. >350 °C at 0.5% weight loss) [3], and its UV absorption and photoluminescence maxima are shifted by 15 nm and 21 nm, respectively, relative to NPB [3]. These differences mean that direct substitution without re-optimization of the device architecture, deposition parameters, and adjacent layer energetics will yield unpredictable device performance, lifetime, and morphological stability.

Quantitative Differentiation Evidence for β-TNB (CAS 141752-82-1) Versus Closest Naphthyl-Benzidine Analogs


Crystallization Resistance: β-TNB Remains Amorphous While NPB and α-TNB Crystallize Under Thermal Annealing

In a head-to-head experimental comparison of four closely related naphthyl-substituted benzidines, β-TNB was found to resist crystallization entirely when subjected to abrupt thermal annealing, whereas NPB formed large-area crystalline platelets and α-TNB formed spherulites [1]. The study, which screened nearly half a million commercially available organic molecules using machine learning to predict crystallization behavior, explicitly classified β-TNB among the materials that do not crystallize under processing conditions that induce crystallization in its closest structural analogs [1].

Organic semiconductors Thin-film morphology Crystallization resistance OLED stability

Thermal Decomposition Threshold: β-TNB Outperforms NPB by 60 °C in TGA (0.5% Weight Loss)

Thermogravimetric analysis (TGA) data from commercial suppliers using comparable measurement protocols show that β-TNB exhibits a 0.5% weight loss temperature exceeding 410 °C , while the industry-standard analog NPB reaches the same weight loss threshold above 350 °C [1]. This represents a minimum 60 °C improvement in thermal decomposition onset, indicating superior resistance to thermally induced degradation during vacuum sublimation purification and high-temperature device operation.

Thermal stability TGA HTM degradation OLED lifetime

Optical Absorption and Emission Shifts: β-TNB vs. NPB Show Quantifiable Differences in UV and PL Maxima

Comparative optical characterization in THF solution reveals that β-TNB absorbs at 354 nm and emits at 429 nm , while NPB absorbs at 339 nm and emits at 450 nm [1]. The 15 nm bathochromic shift in UV absorption and 21 nm hypsochromic shift in photoluminescence indicate that β-TNB possesses a narrower HOMO–LUMO gap with a smaller Stokes shift compared to NPB, which directly affects energy level alignment with adjacent layers in OLED and OPV device stacks.

UV-Vis absorption Photoluminescence Optical band gap Energy level alignment

Amorphous Thin-Film Integrity: XRD Confirmation of Non-Crystalline Structure for β-TNB and Selected Analogs

X-ray diffraction (XRD) characterization of vacuum-deposited thin films (~300 nm thickness) on ITO and gold substrates confirmed that β-TNB, NPB, α-NPD, and β-NPB all form amorphous films with no detectable crystalline diffraction peaks under standard physical vapor deposition conditions [1]. However, when combined with the crystallization resistance evidence (see Evidence Item 1), β-TNB's amorphous state is uniquely robust against thermally induced crystallization, whereas NPB and α-TNB can be driven into crystalline morphologies upon post-deposition annealing [2].

XRD Amorphous film Thin-film morphology Device uniformity

Optimal Application Scenarios for β-TNB (CAS 141752-82-1) Based on Quantitative Differentiation Evidence


OLED Hole Transport Layers Requiring Post-Deposition Thermal Budget Tolerance

In OLED manufacturing processes that involve post-deposition thermal annealing steps—such as those used to crystallize adjacent emissive or transport layers—β-TNB is the preferred hole transport material because it resists crystallization while NPB would form crystalline platelets and α-TNB would form spherulites under identical thermal conditions [1]. This morphological stability preserves the hole transport layer's uniformity, prevents pinhole formation, and maintains device yield.

High-Temperature OLED and OPV Device Architectures

For devices intended for elevated-temperature operation (e.g., automotive displays, outdoor signage, concentrated photovoltaics), β-TNB's thermal decomposition threshold (>410 °C, a ≥60 °C improvement over NPB [2]) provides a wider safety margin against thermally induced degradation, potentially extending operational lifetime under harsh environmental conditions.

Electron Blocking Layer (EBL) Applications Requiring Specific Energy Level Alignment

The 15 nm red-shifted UV absorption (354 nm) and 21 nm blue-shifted photoluminescence (429 nm) of β-TNB relative to NPB [2] indicate distinct HOMO/LUMO energy levels. This makes β-TNB suitable as an electron blocking layer in device stacks where the NPB HOMO level would create an energetic mismatch with the adjacent emissive layer, enabling finer tuning of the hole injection barrier and exciton confinement.

High-Purity Sublimed-Grade Procurement for Reproducible Vacuum Thermal Evaporation

Commercial β-TNB is available in sublimed grade (>98% purity by HPLC) with verified amorphous thin-film formation upon vacuum deposition [3]. The combination of high purity, proven amorphous character by XRD, and thermal stability exceeding 410 °C ensures reproducible film quality across deposition runs, meeting the stringent batch-to-batch consistency requirements of pilot-line and production-scale OLED fabrication.

Quote Request

Request a Quote for N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.